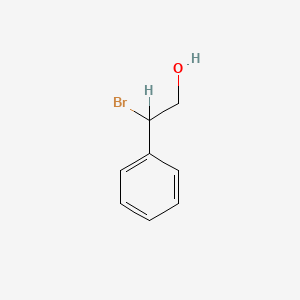

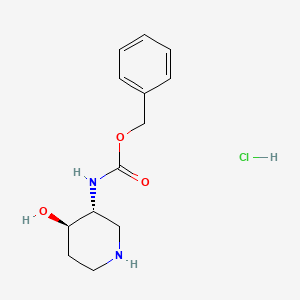

![molecular formula C21H19N5O6S B2936514 Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate CAS No. 901756-18-1](/img/structure/B2936514.png)

Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of novel compounds within the [1,2,4]triazolo[1,5-c]quinazoline family, which includes Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate. These compounds are synthesized through multi-step reactions involving starting materials such as ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate to produce polynuclear [1,2,4]triazolo[1,5-c]quinazolines with varied substituents. The structural elucidation of these compounds is often performed using spectral data and elemental analysis, providing insight into their chemical properties and potential functionalities (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

A significant area of interest is the evaluation of these compounds for antimicrobial activity. Various derivatives have been tested against a range of microbial strains to assess their potential as antimicrobial agents. The antimicrobial efficacy of these compounds is attributed to their structural features, with specific substituents enhancing their activity against bacteria and fungi. This research contributes to the development of new antimicrobial agents to combat resistant microbial strains (El‐Kazak & Ibrahim, 2013).

Biological Activity

Further investigations into the biological activity of [1,2,4]triazolo[1,5-c]quinazoline derivatives reveal a broader spectrum of potential therapeutic applications. These include studies on their anticancer, antifungal, and antibacterial properties, highlighting the versatility of these compounds in medicinal chemistry. The structural diversity within this chemical family allows for the optimization of biological activity through modifications at various positions on the quinazoline core (Alagarsamy et al., 2009).

Environmental and Economical Synthesis

Recent advancements include the development of more environmentally benign and economically feasible synthesis methods for [1,2,4]triazolo[1,5-c]quinazolin-5-ones and related compounds. These methods emphasize the reduction of hazardous reagents and the simplification of synthesis steps, contributing to greener chemistry practices in the field of heterocyclic compound synthesis (Mousavi et al., 2015).

Mechanism of Action

Target of Action

The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . These compounds are known to possess a wide range of biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . They have a good affinity to adenosine and benzodiazepine receptors , suggesting that these may be the primary targets of the compound.

Mode of Action

The [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This allows them to make specific interactions with different target receptors, leading to changes in the function of these targets.

Biochemical Pathways

Given the broad range of biological activities associated with [1,2,4]triazolo[1,5-c]quinazolines , it is likely that multiple pathways are affected

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds , suggesting that similar studies could be conducted for Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate to understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with [1,2,4]triazolo[1,5-c]quinazolines . These effects could include changes in cell signaling, gene expression, and cellular metabolism, among others.

properties

IUPAC Name |

ethyl 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O6S/c1-4-32-18(27)11-33-21-22-15-10-17(31-3)16(30-2)9-14(15)20-23-19(24-25(20)21)12-5-7-13(8-6-12)26(28)29/h5-10H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSHGQDVNQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

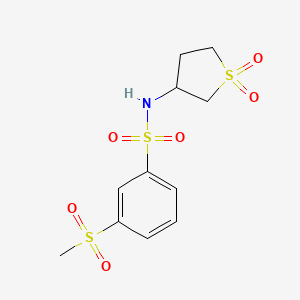

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-phenoxyacetamide](/img/structure/B2936431.png)

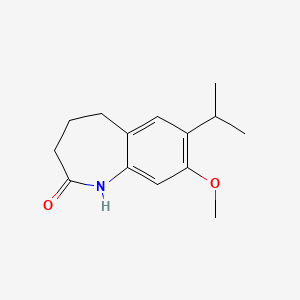

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)

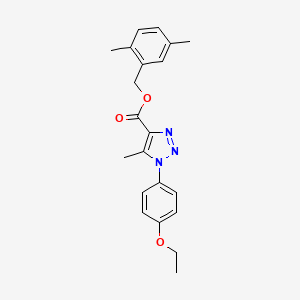

![Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)

![4-[(2-methoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2936437.png)

![2,2-Difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)

![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)